N-(2-fluorobenzyl)-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a benzenesulfonamide moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of the fluorophenyl group, and the attachment of the piperidine ring. Common synthetic routes may include:
Formation of Benzenesulfonamide Core: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of Piperidine Ring: The piperidine ring can be attached through a reductive amination reaction involving a piperidine derivative and an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
- 2-(4-NITROPHENYL)-N-(PROP-2-YN-1-YL)ACETAMIDE
- 4-METHOXY-N-(PROP-2-YN-1-YL)BENZENE-1-SULFONAMIDE
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENESULFONAMIDE stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability
Properties
Molecular Formula |
C21H25FN2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-17-9-11-19(12-10-17)28(26,27)24(15-18-7-3-4-8-20(18)22)16-21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3 |
InChI Key |
OTURKDLAADPLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
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